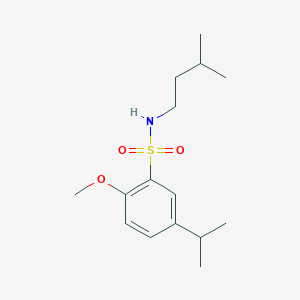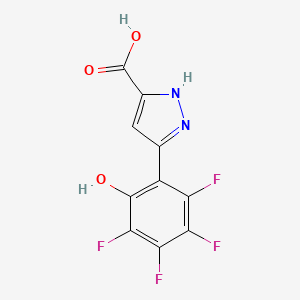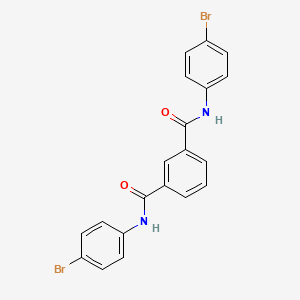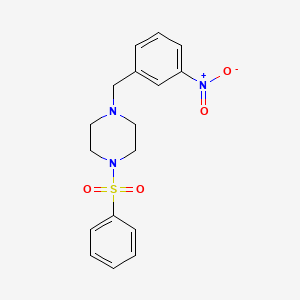
2-METHOXY-N-(3-METHYLBUTYL)-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Descripción general
Descripción
2-METHOXY-N-(3-METHYLBUTYL)-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a useful research compound. Its molecular formula is C15H25NO3S and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-isopropyl-2-methoxy-N-(3-methylbutyl)benzenesulfonamide is 299.15551483 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy and Cancer Treatment
- A study by Pişkin, Canpolat, & Öztürk (2020) developed new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds displayed useful properties as photosensitizers in photodynamic therapy, potentially valuable for cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Photophysical and Photochemical Properties
- Öncül, Öztürk, & Pişkin (2021) synthesized novel zinc(II) phthalocyanine compounds with benzenesulfonamide derivative substituents. Their study focused on the photophysical and photochemical properties of these compounds, which are crucial for applications like photocatalytic processes (Öncül, Öztürk, & Pişkin, 2021).
Anticancer and Antiproliferative Properties
- Motavallizadeh et al. (2014) synthesized several N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives and evaluated their antiproliferative activity. These compounds exhibited significant activity against various cancer cell lines, suggesting their potential in developing new anticancer agents (Motavallizadeh et al., 2014).
Synthesis and Bioactivity Studies
- Gul et al. (2016) conducted a study on a series of benzenesulfonamides, assessing their cytotoxicity and potential as carbonic anhydrase inhibitors. Some of these compounds showed significant cytotoxic activities, important for further anti-tumor activity studies (Gul et al., 2016).
Propiedades
IUPAC Name |
2-methoxy-N-(3-methylbutyl)-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-11(2)8-9-16-20(17,18)15-10-13(12(3)4)6-7-14(15)19-5/h6-7,10-12,16H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHISYRTTHDBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=C(C=CC(=C1)C(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6025393.png)
![ethyl 3-{[(4-biphenylylcarbonyl)amino]methyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6025401.png)
![7-(2-methoxyethyl)-2-[(3-methyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6025408.png)

![4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6025423.png)
![Methyl 4-[[9-(cyclobutylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]benzoate](/img/structure/B6025434.png)

![2-{[(4-methoxybenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6025441.png)

![4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B6025446.png)
![2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4,6-DIBROMOPHENOL](/img/structure/B6025448.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6025456.png)
![N-[2-(dimethylamino)ethyl]-2-[(2-fluorobenzoyl)amino]benzamide;hydrochloride](/img/structure/B6025474.png)
![N-(2,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B6025475.png)
